molecular formula C14H17N3O3 B2618589 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide CAS No. 866246-20-0

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide

Numéro de catalogue B2618589
Numéro CAS: 866246-20-0
Poids moléculaire: 275.308
Clé InChI: FNNYYXUGIZSEET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide, also known as EPOB, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. EPOB is a synthetic compound that was first synthesized in 2006 by researchers at the University of California, San Francisco.

Mécanisme D'action

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide inhibits the activity of several enzymes and proteins by binding to specific sites on these molecules, preventing them from carrying out their normal functions. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to have several biochemical and physiological effects in various cell types. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to reduce inflammation in animal models of inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has several advantages for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to have high specificity for its target molecules, reducing the potential for off-target effects. However, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide also has some limitations for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide can be toxic at high concentrations, which can limit its use in cell culture experiments.

Orientations Futures

There are several future directions for research on N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide. One potential direction is the development of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide analogs with improved pharmacokinetic properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide's effects on other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide and its potential interactions with other molecules in the cell.

Méthodes De Synthèse

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide involves the reaction of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid with 3-chloroanisidine in the presence of a base, followed by the addition of a coupling reagent to form the final product. The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been optimized to yield high purity and high yield.

Applications De Recherche Scientifique

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of several enzymes and proteins involved in these diseases, making it a promising candidate for drug development.

Propriétés

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-8-19-11-7-5-6-10(9-11)14(18)15-13-12(4-2)16-20-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNYYXUGIZSEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.